molecular formula C25H25ClN4O3 B2788901 N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207040-74-1

N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2788901
CAS No.: 1207040-74-1
M. Wt: 464.95
InChI Key: UKPYNINSZGZVCK-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 3-cyano-6,7-dimethoxyquinolin-4-yl group and a 3-chlorobenzyl substituent.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPYNINSZGZVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound’s quinoline and piperidine moieties distinguish it from endogenous cannabinoids like anandamide (arachidonylethanolamide), a fatty acid derivative that binds competitively to CB1 receptors . Key structural and functional differences include:

Parameter Target Compound Anandamide
Core Structure Quinoline-piperidine hybrid Arachidonic acid-derived ethanolamide
Substituents 3-Cyano, 6,7-dimethoxy (quinoline); 3-chlorobenzyl (piperidine) Polyunsaturated fatty acid chain
Lipophilicity High (due to chloro, cyano, and methoxy groups) Moderate (shorter metabolic stability)
Receptor Binding Hypothesized CB1/CB2 affinity (structural analogy) Confirmed CB1 affinity (IC₅₀ ~ 50 nM in synaptosomal membranes)
Functional Activity Potential inverse agonism/antagonism (quinoline derivatives often modulate GPCRs) Partial agonism (inhibits electrically evoked twitch response in mouse vas deferens)

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability : The target compound’s halogenated and heteroaromatic structure may confer greater metabolic stability compared to anandamide, which undergoes rapid hydrolysis by fatty acid amide hydrolase (FAAH) .

Research Findings and Limitations

  • Gaps in Direct Evidence: No published studies directly evaluate the target compound’s receptor binding or in vivo efficacy. Comparisons are extrapolated from structural analogs and receptor ligand databases.
  • Potential Applications: Its design suggests investigational use in neuropathic pain or inflammation, leveraging CB2 selectivity (common in quinoline-based modulators).

Biological Activity

N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a quinoline moiety, and various functional groups, including chloro, methoxy, and cyano groups. Its unique structure positions it as a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.
  • Receptor Interaction : The compound is likely to modulate the activity of certain receptors on cell surfaces, influencing cellular responses.
  • Signal Transduction Modulation : It can affect intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance:

  • Compounds bearing piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • In studies focusing on piperidine derivatives, some demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in treating bacterial infections and neurological disorders .

Anticancer Properties

The quinoline structure is often associated with anticancer activity. Preliminary studies suggest that derivatives of quinoline can inhibit tumor growth and proliferation. The compound may share these properties due to its structural similarities with known anticancer agents .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibitors : Compounds similar to this one have been evaluated for their ability to inhibit AChE, which is relevant in treating conditions like Alzheimer's disease.
  • Urease Inhibition : Strong urease inhibitors are valuable in managing urinary tract infections and other related conditions .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 2.14 µM.

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi0.63
7mBacillus subtilis2.14
7nEscherichia coli5.00

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of similar compounds showed promising results:

Compound IDEnzyme TargetIC50 (µM)
7oAcetylcholinesterase0.45
7pUrease1.20

These findings underscore the potential of this compound as a multi-target agent with applications in antibacterial and anticancer therapies.

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